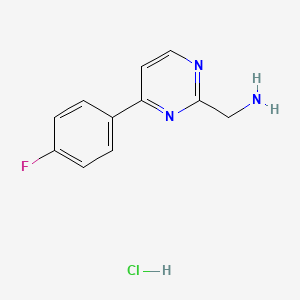![molecular formula C11H18N4O B12633152 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one CAS No. 919524-58-6](/img/structure/B12633152.png)
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one is a chemical compound with the molecular formula C11H18N4O. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with formaldehyde, cytosine, and 3-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Other pyrimidine derivatives include cytosine, thymine, and uracil, which are nucleobases found in DNA and RNA.
Piperidine Derivatives: Compounds like piperidine and its methylated forms share structural similarities with 6-Amino-5-[(3-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
919524-58-6 |
|---|---|
Formule moléculaire |
C11H18N4O |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
6-amino-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O/c1-8-3-2-4-15(6-8)7-9-5-13-11(16)14-10(9)12/h5,8H,2-4,6-7H2,1H3,(H3,12,13,14,16) |
Clé InChI |
CWYHVAXIEYXIQW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CC2=C(NC(=O)N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)

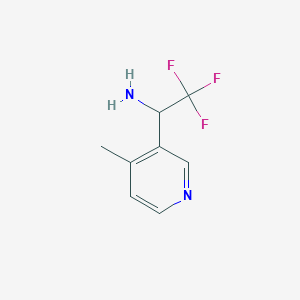
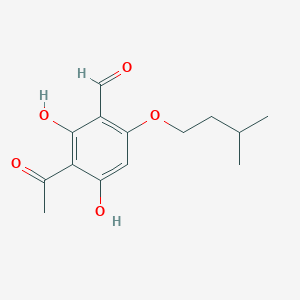
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
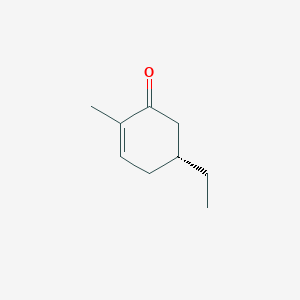
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)
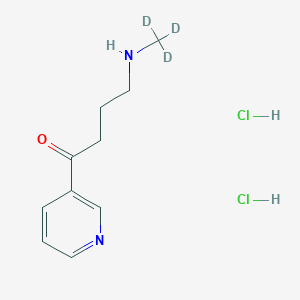
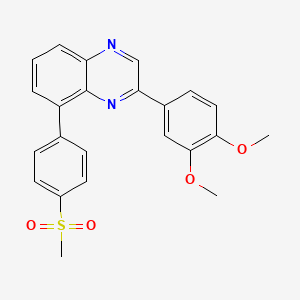
![(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12633129.png)
![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)

